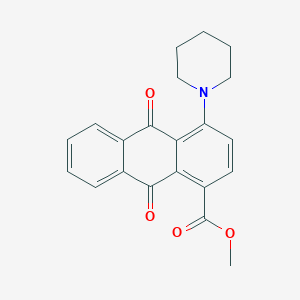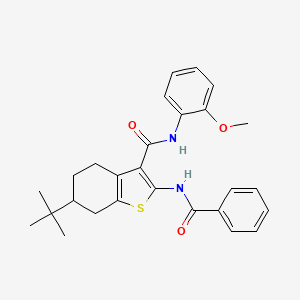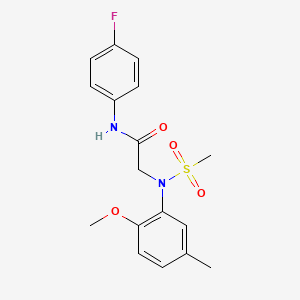![molecular formula C19H20N2O4 B3934131 (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934131.png)
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
説明
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as DMNM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth. (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have demonstrated that (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone research, including further investigation of its anti-cancer properties and potential applications in material science. (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone could also be used as a starting point for the development of new compounds with improved properties. Additionally, more studies are needed to fully understand the mechanism of action of (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and its potential side effects.
Conclusion:
In conclusion, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its ease of synthesis, low toxicity, and potential anti-cancer properties make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In organic chemistry, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been used as a building block for the synthesis of other compounds. In material science, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
(3,4-dimethylphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-4-15(11-14(13)2)19(22)17-12-16(21(23)24)5-6-18(17)20-7-9-25-10-8-20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZJZBPCGMLIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)

![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)

![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide](/img/structure/B3934105.png)
![N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934109.png)
![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)

